potassium;prop-2-enoate

Description

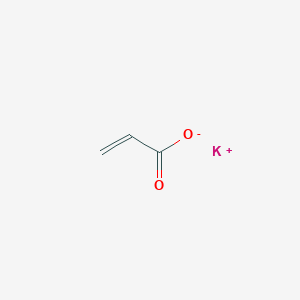

Potassium prop-2-enoate (IUPAC name: potassium acrylate) is the potassium salt of prop-2-enoic acid (acrylic acid). Its chemical formula is C₃H₃KO₂, and it is structurally characterized by a vinyl group adjacent to a carboxylate anion paired with a potassium ion. This compound is highly water-soluble due to its ionic nature, distinguishing it from the parent acid and its ester derivatives. While direct studies on potassium prop-2-enoate are sparse in the provided evidence, its applications are inferred from related acrylates, such as use in polymer synthesis (e.g., superabsorbent materials) and industrial processes .

Properties

IUPAC Name |

potassium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBIJGNKOJGGCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloride ions can be prepared through several methods, including the reaction of hydrochloric acid with metals or metal oxides. For example, the reaction of hydrochloric acid with sodium hydroxide produces sodium chloride and water:

HCl+NaOH→NaCl+H2O

Industrial Production Methods

Industrially, chloride ions are produced through the electrolysis of sodium chloride solution (brine). This process, known as the chlor-alkali process, involves the electrolysis of brine to produce chlorine gas, hydrogen gas, and sodium hydroxide. The overall reaction is:

2NaCl+2H2O→2NaOH+Cl2+H2

Chemical Reactions Analysis

Types of Reactions

Chloride ions undergo various chemical reactions, including:

Oxidation: Chloride ions can be oxidized to chlorine gas.

Reduction: Chlorine gas can be reduced to chloride ions.

Substitution: Chloride ions can participate in substitution reactions, such as the formation of alkyl chlorides from alcohols.

Common Reagents and Conditions

Oxidation: Chloride ions can be oxidized using strong oxidizing agents like potassium permanganate or dichromate.

Reduction: Chlorine gas can be reduced using reducing agents like sodium thiosulfate.

Substitution: Alcohols can be converted to alkyl chlorides using reagents like thionyl chloride or phosphorus trichloride.

Major Products Formed

Oxidation: Chlorine gas.

Reduction: Chloride ions.

Substitution: Alkyl chlorides.

Scientific Research Applications

Chloride ions have numerous applications in scientific research, including:

Chemistry: Chloride ions are used in various chemical reactions and as a reagent in analytical chemistry.

Biology: Chloride ions play a crucial role in maintaining cellular function and are involved in processes such as osmoregulation and nerve impulse transmission.

Medicine: Chloride ions are used in medical diagnostics, such as the measurement of chloride levels in sweat for diagnosing cystic fibrosis.

Industry: Chloride ions are used in various industrial processes, including water treatment, food preservation, and the production of chemicals like polyvinyl chloride.

Mechanism of Action

Chloride ions exert their effects by participating in various physiological processes. They are involved in maintaining the osmotic balance and electrical neutrality of cells. Chloride ions are also essential for the proper functioning of the nervous system, as they help in the transmission of nerve impulses by regulating the movement of ions across cell membranes.

Comparison with Similar Compounds

Prop-2-enoic Acid (Acrylic Acid)

Prop-2-enoic acid (CAS 79-10-7) is the parent carboxylic acid of potassium prop-2-enoate. Unlike its potassium salt, acrylic acid is a liquid at room temperature with moderate water solubility. It is primarily used in the production of acrylate esters and polymers. The acid form is corrosive and requires careful handling, whereas the potassium salt’s ionic nature reduces volatility and enhances stability in aqueous solutions .

Methyl Prop-2-enoate (Methyl Acrylate)

Methyl prop-2-enoate (MA) is an ester derivative with notable antifungal properties. Studies demonstrate its efficacy against fungal pathogens like Fusarium culmorum and Cochliobolus sativus, achieving >99% growth inhibition at 500 µM via potassium ion leakage from fungal cells . Unlike potassium prop-2-enoate, MA is volatile, making it suitable for agricultural biocides. However, its lower water solubility limits use in aqueous systems.

Sodium and Ammonium Prop-2-enoate

Sodium acrylate and ammonium acrylate are ionic analogs of potassium prop-2-enoate. These salts are widely used in hydrogels and adhesives. The choice of cation (K⁺ vs. Na⁺ or NH₄⁺) affects crystallinity and solubility. Potassium’s larger ionic radius may influence polymer crosslinking density, though direct comparisons are absent in the evidence .

Ethyl Prop-2-enoate (Ethyl Acrylate)

Ethyl prop-2-enoate, another ester derivative, shares MA’s volatility but exhibits weaker antifungal activity. Its primary use is in resin and coating industries, highlighting how ester chain length modifies application scope .

Key Comparative Data

Functional and Mechanistic Differences

- Antifungal Activity: Methyl and ethyl prop-2-enoate disrupt fungal membranes, releasing intracellular potassium . Potassium prop-2-enoate’s role is likely indirect, as its ionic form may stabilize formulations rather than exert direct biocidal effects.

- Polymer Applications : Potassium acrylate’s high solubility and ionic character make it suitable for hydrogels, whereas ester derivatives (e.g., MA) are used in volatile organic compound (VOC) formulations .

- Synthesis: Potassium prop-2-enoate is synthesized via neutralization of acrylic acid with potassium hydroxide, while esters require acid-catalyzed esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.